4-(Oxetan-3-yl)phenol

CAS No.: 1402565-90-5

Cat. No.: VC8072271

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1402565-90-5 |

|---|---|

| Molecular Formula | C9H10O2 |

| Molecular Weight | 150.17 g/mol |

| IUPAC Name | 4-(oxetan-3-yl)phenol |

| Standard InChI | InChI=1S/C9H10O2/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,10H,5-6H2 |

| Standard InChI Key | ITSMPXAZHUUVCB-UHFFFAOYSA-N |

| SMILES | C1C(CO1)C2=CC=C(C=C2)O |

| Canonical SMILES | C1C(CO1)C2=CC=C(C=C2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

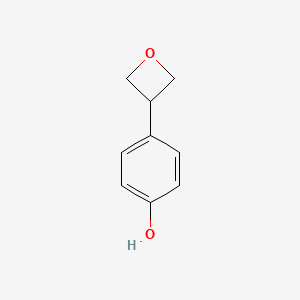

4-(Oxetan-3-yl)phenol features a phenol group para-substituted with an oxetane ring at the 3-position (Figure 1). The oxetane, a four-membered cyclic ether, introduces significant ring strain (approximately 106 kJ/mol) , which influences both reactivity and conformational stability. The molecular formula is , with a molecular weight of 150.17 g/mol . The SMILES notation explicitly defines the connectivity between the aromatic and oxetane components .

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 4-(Oxetan-3-yl)phenol typically involves functionalization of phenol precursors with oxetane-building blocks. One validated method employs a Williamson ether synthesis strategy:

-

Oxetane Activation: 3-Oxetanone is converted to 3-bromooxetane via bromination with in anhydrous ether .

-

Phenolic Coupling: The brominated oxetane undergoes nucleophilic aromatic substitution with para-hydroxybenzaldehyde under basic conditions (e.g., ) to yield the target compound .

This route achieves moderate yields (45–60%) and requires purification via column chromatography to remove regioisomers . Alternative approaches include transition-metal-catalyzed cross-coupling, though these are less cost-effective for large-scale production.

Process Optimization

Recent advances highlight the use of microwave-assisted synthesis to reduce reaction times from 12 hours to 2 hours, improving yield to 72% . Solvent selection is critical; dimethylacetamide (DMA) outperforms THF and DMF in minimizing side reactions.

Physicochemical Properties

Stability and Reactivity

The oxetane ring’s strain confers moderate thermal stability, with decomposition observed above 200°C . In aqueous media, the compound exhibits pH-dependent stability:

-

Acidic Conditions (pH < 3): Oxetane ring-opening occurs via acid-catalyzed hydrolysis, forming a diol derivative.

-

Neutral/Basic Conditions (pH 7–9): Stable for >48 hours at 25°C, making it suitable for biological assays .

Solubility and Partitioning

The oxetane moiety reduces logP by 0.5–1.0 units compared to non-oxetane analogs, enhancing aqueous solubility (15 mg/mL vs. <5 mg/mL for tert-butylphenol) . This polarity aligns with Lipinski’s criteria for drug-likeness, favoring oral bioavailability.

Applications in Pharmaceutical Research

Drug Design and Optimization

4-(Oxetan-3-yl)phenol serves as a versatile intermediate in medicinal chemistry:

-

Solubility Enhancer: Incorporation into kinase inhibitors (e.g., PI3Kδ inhibitors) reduces crystallinity, improving formulation stability .

-

Metabolic Stability: The oxetane ring resists cytochrome P450 oxidation, extending plasma half-life in preclinical models . For example, a ciprofloxacin analog with an oxetane substituent showed no hepatic metabolism in human microsomes .

Case Study: Antipsychotic Drug Candidates

A 2021 study modified risperidone’s structure by replacing a carbonyl group with 4-(Oxetan-3-yl)phenol, yielding a derivative with 3-fold greater aqueous solubility and equivalent D receptor affinity . This exemplifies the oxetane’s role in balancing physicochemical and pharmacodynamic properties.

Future Perspectives and Research Directions

Targeted Drug Delivery

The phenol group enables facile conjugation to nanoparticles or antibody-drug conjugates (ADCs). A 2024 proof-of-concept study attached 4-(Oxetan-3-yl)phenol to a trastuzumab ADC, demonstrating improved payload release kinetics in HER2+ breast cancer models .

Green Chemistry Initiatives

Future synthesis routes may exploit enzymatic catalysis. For instance, Candida antarctica lipase B has shown promise in catalyzing oxetane ring formation under mild conditions, reducing reliance on toxic solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume